molecular formula C12H14BNO2 B7952401 [2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid

[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid

Cat. No.: B7952401
M. Wt: 215.06 g/mol
InChI Key: CJEGOMRMNWDTPJ-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,5-dimethylpyrrole moiety

Properties

IUPAC Name

[2-(2,5-dimethylpyrrol-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13(15)16/h3-8,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEGOMRMNWDTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2C(=CC=C2C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the 2,5-dimethylpyrrole moiety. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.

    Attachment to the Phenyl Ring: The 2,5-dimethylpyrrole is then attached to a phenyl ring via a substitution reaction. This can be done using a halogenated phenyl compound (e.g., bromobenzene) and a suitable base to facilitate the nucleophilic substitution.

    Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction, where a boron-containing reagent (e.g., bis(pinacolato)diboron) reacts with the phenyl ring under palladium-catalyzed conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Reduction: Reduced pyrrole or phenyl derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

[2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, making it useful in various chemical transformations. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The combination of the boronic acid group and the 2,5-dimethylpyrrole moiety in [2-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid provides unique reactivity and versatility in both organic synthesis and potential biological applications.

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